Acuminatanol
Description
Contextualization within Natural Products Chemistry
Acuminatanol is a chemical compound that falls under the expansive field of natural products chemistry, a scientific discipline focused on discovering and characterizing substances derived from natural sources. wur.nl It was first isolated from the aqueous extract of Trichoscypha acuminata, a plant belonging to the Anacardiaceae family. scielo.brchemfaces.com The discovery and characterization of this compound represent a significant contribution to the field, as it was the first naturally-occurring compound to be reported from the Trichoscypha genus. chemfaces.comresearchgate.net
The process of its structural elucidation involved advanced analytical techniques, notably the use of a capillary scale Nuclear Magnetic Resonance (NMR) probe. chemfaces.comresearchgate.net This high-sensitivity method is crucial in modern natural product chemistry, as it allows for the detailed structural analysis of novel compounds that are often isolated in very small, or "mass-limited," quantities. researchgate.netresearchgate.net The identification of this compound is a direct result of systematic high-throughput screening of natural product libraries, a common strategy for discovering new chemical entities from plant sources. researchgate.netresearchgate.net
Significance of this compound as a Bis-dihydrobiflavonol
This compound holds a unique position in the classification of flavonoids due to its distinctive structure. scielo.brresearchgate.net It is the first identified 2′,2‴-bis-dihydrobiflavonol. researchgate.netunibas.chsequoiavaccines.com Biflavonoids are a class of plant secondary metabolites that consist of two flavonoid units linked together. semanticscholar.orgnih.gov There are over 592 known biflavonoids, which are classified based on the nature of the linkage between the two monomer units. researchgate.netsemanticscholar.org
The significance of this compound's structure lies in its exclusive linkage. The two dihydroflavonol units are connected solely through their B-rings at the C-2′ and C-2‴ positions. scielo.brchemfaces.comresearchgate.net This specific arrangement was unprecedented among naturally occurring bis-dihydroflavonols at the time of its discovery. researchgate.net Its formal chemical name is (2R,3R)-3,5,7-trihydroxy-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl]phenyl]-2,3-dihydrochromen-4-one. nih.govchemblink.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₂O₁₆ nih.gov |
| Molecular Weight | 638.5 g/mol nih.gov |
| IUPAC Name | 3,5,7-trihydroxy-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]phenyl]-2,3-dihydrochromen-4-one nih.gov |
| CAS Registry Number | 948884-38-6 nih.govchemblink.com |
| Source | Trichoscypha acuminata chemfaces.com |
Overview of Current Research Trajectories
Current research on this compound is primarily focused on elucidating its potential biological activities, a common trajectory for newly discovered natural products. semanticscholar.org The broader class of biflavonoids is known to possess a wide array of pharmacological properties, including anti-inflammatory, antioxidant, antiviral, and antitumor effects, providing a strong rationale for investigating this compound's bioactivity. researchgate.netsemanticscholar.org
Initial studies have revealed significant in vitro antibacterial properties. researchgate.netacs.org Research has also explored the anti-inflammatory and antiplasmodial activities of extracts from Trichoscypha acuminata, the plant from which this compound is derived, suggesting a potential area for future investigation of the pure compound. pharmajournal.net While extracts of the plant showed some antiplasmodial activity against Plasmodium falciparum, and this compound has been noted to have moderate to weak cytotoxic and antibacterial activities in some screenings, the most detailed research has focused on its effects against specific bacterial strains. pharmajournal.netnih.gov
Table 2: Reported In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis (ATCC 43223) | Gram-positive | 4 µg/mL researchgate.netacs.org |
| Staphylococcus aureus (ATTC 6538P) | Gram-positive | 8 µg/mL researchgate.netacs.org |
Future research will likely involve further exploration of these biological activities, potential synthetic approaches to produce the molecule in larger quantities, and studies to understand its mechanism of action.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-[(2R,3R)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl]phenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O16/c31-7-1-11(33)19-15(3-7)45-29(27(43)25(19)41)9-5-13(35)21(37)23(39)17(9)18-10(6-14(36)22(38)24(18)40)30-28(44)26(42)20-12(34)2-8(32)4-16(20)46-30/h1-6,27-40,43-44H/t27-,28-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULZIDZAMMOASF-VZNYXHRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4[C@@H]5[C@H](C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Studies of Acuminatanol
Botanical Sources and Distribution of Acuminatanol
Trichoscypha acuminata as a Primary Source
This compound was first identified and isolated from the aqueous extract of Trichoscypha acuminata, a tree native to the rainforests of Central Africa. vulcanchem.comchemfaces.com This discovery marked the first time a naturally-occurring compound was reported from the genus Trichoscypha. chemfaces.comresearchgate.net The compound, a novel 3′,4′,5′,5,7-pentahydroxy-2′,2‴-bis-dihydrobiflavonol, was specifically obtained from the stem bark and fruits of the plant. vulcanchem.comresearchgate.net Ethnobotanical records show that extracts from T. acuminata have been traditionally used to treat various ailments, which prompted phytochemical investigations into the plant. vulcanchem.com
Isolation from Ampelopsis grossedentata Callus Extracts
More recently, this compound has also been isolated from the callus extracts of Ampelopsis grossedentata. nih.govrsc.org This finding is significant as it presents an alternative, potentially more sustainable source for the compound through plant tissue culture. A study on the callus extract of A. grossedentata led to the isolation of this compound along with several other flavonoids. nih.govrsc.orgrsc.org This suggests that callus cultures of this plant are a viable source of various bioactive compounds. nih.govrsc.org
Taxonomic Context within Biflavonoid-Producing Families
This compound belongs to the class of biflavonoids, which are dimers of flavonoid units. taylorandfrancis.comnih.gov Biflavonoids are widely distributed in the plant kingdom, including in angiosperms, ferns, and gymnosperms. nih.govmdpi.com They are particularly abundant in families such as Clusiaceae, Thymelaeaceae, Ochnaceae, and Selaginellaceae. nih.govmdpi.com this compound is the first reported 2′,2′′′-bis-dihydrobiflavonol, distinguished by the exclusive linkage between the B-rings of the two dihydroflavonol units at the C-2′ and C-2′′′ positions. researchgate.netscielo.br The Anacardiaceae family, to which Trichoscypha acuminata belongs, is known for producing a variety of phenolic compounds, including flavonoids. researchgate.netscielo.br The discovery of this compound within this family contributes to the chemotaxonomic understanding of this plant group. scielo.br
Methodologies for Extraction and Purification from Biomass
Aqueous and Other Extraction Protocols
The initial isolation of this compound from Trichoscypha acuminata was achieved through an aqueous extraction process. chemfaces.comresearchgate.net Another documented method involves the cold extraction of the plant's stem bark with methanol (B129727) for 48 hours at 25°C. vulcanchem.com This is followed by liquid-liquid partitioning using solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate, to create fractions enriched with this compound. vulcanchem.com Studies on other biflavonoids have also explored various extraction solvents, with 70% aqueous ethanol (B145695) proving effective for extracting compounds like amentoflavone (B1664850). bas.bg Advanced extraction techniques such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) have also been investigated for their efficiency in extracting biflavonoids from plant materials like Ginkgo biloba and Selaginella doederleinii. mdpi.commdpi.com
Advanced Chromatographic Separation Techniques for Natural Products
Following extraction, advanced chromatographic techniques are essential for the purification of this compound. Column chromatography using silica (B1680970) gel and Sephadex LH-20 is a common method for the further purification of the enriched fractions. vulcanchem.com For the separation of biflavonoids in general, techniques like reverse-phase medium-pressure liquid chromatography (RP-MPLC) and high-performance counter-current chromatography (HPCCC) have been successfully employed. bas.bgthieme-connect.com The final purification and structural confirmation of this compound often involve the use of semi-preparative High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net The structure elucidation process for this compound was notably performed utilizing a capillary-scale Nuclear Magnetic Resonance (NMR) probe, which is particularly useful for mass-limited samples. chemfaces.comresearchgate.net
Data Tables
Table 1: Botanical Sources of this compound
| Botanical Source | Plant Part Used | Reference |
|---|---|---|
| Trichoscypha acuminata | Stem bark, Fruits | vulcanchem.com |
Table 2: Extraction and Purification Techniques for this compound and Related Biflavonoids
| Technique | Description | Application | Reference |
|---|---|---|---|
| Aqueous Extraction | Use of water as a solvent to extract polar compounds. | Initial isolation of this compound from T. acuminata. | researchgate.net |
| Methanol Cold Extraction | Soaking plant material in methanol at room temperature. | Extraction of this compound from T. acuminata stem bark. | vulcanchem.com |
| Liquid-Liquid Partitioning | Separation of compounds based on their differential solubility in two immiscible liquid phases. | Fractionation of T. acuminata extract. | vulcanchem.com |
| Column Chromatography | Separation of compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel, Sephadex LH-20). | Purification of this compound. | vulcanchem.com |
| High-Performance Liquid Chromatography (HPLC) | A high-pressure liquid chromatography technique for high-resolution separation. | Final purification of this compound. | researchgate.netresearchgate.net |
Structural Elucidation Methodologies of Acuminatanol
Advanced Spectroscopic Characterization Techniques
The foundational work for elucidating the structure of Acuminatanol relied on several key spectroscopic methods. These techniques provided detailed information about the compound's atomic connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments were instrumental.
¹H NMR spectra provided initial information on the proton environments within the molecule. For instance, in a deuterated methanol (B129727) solvent, a key signal for the C1 proton appears as a doublet at δH 4.82 (J = 12.0 Hz). vulcanchem.com In a separate analysis using DMSO-d6, signals typical for a 5,7-dihydroxy dihydroflavonol structure were observed, including doublets at δH 4.78 (H-2) and δH 4.39 (H-3), with a coupling constant of 9.0 Hz suggesting a trans conformation in the C rings. sci-hub.se
¹³C NMR and DEPT experiments revealed the carbon skeleton, identifying fifteen distinct carbon signals for the symmetrical dihydroflavonol units, including carbonyl carbons, methines, and quaternary carbons. sci-hub.se
2D NMR techniques, such as ¹H-¹H COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were critical for assigning specific proton and carbon signals and establishing the connectivity between the two dihydroflavonol moieties. sci-hub.se
| ¹H NMR Spectroscopic Data (DMSO-d6, 600 MHz) | |
| Position | δH (ppm), multiplicity, J (Hz) |
| H-2 | 4.78, d, 9.0 |
| H-3 | 4.39, d, 9.0 |
| H-6 | 5.89, d, 2.0 |
| H-8 | 5.80, d, 1.8 |
| H-6' | 6.49, s |
| Data sourced from a study on a closely related this compound analogue. | sci-hub.se |
| ¹³C NMR Spectroscopic Data (DMSO-d6, 150 MHz) | |
| Position | δC (ppm) |
| C-2 | 80.4 |
| C-4' | 133.9 |
| C-5' | 145.2 |
| C-2' | 115.7 |
| C-6' | 105.6 |
| Data sourced from a study on a closely related this compound analogue. | sci-hub.se |
Capillary Scale NMR Probe Applications in Mass-Limited Samples
A significant challenge in the initial study of this compound was the limited quantity of the isolated compound. sci-hub.sesci-hub.se The structural elucidation was made possible primarily through the use of a capillary scale NMR probe (CapNMR probe). researchgate.netchemfaces.com This technology is specifically designed for the analysis of mass-limited samples, enabling the acquisition of high-quality NMR data from just micrograms of material. researchgate.net
The miniaturization of the structure elucidation process using the CapNMR probe allows for one-dimensional proton and 2D homonuclear (COSY, NOESY) experiments to be performed on as little as 5 micrograms of a sample. researchgate.net More complex experiments like HMQC or HSQC require around 30 micrograms, while HMBC spectra can be measured with 75-100 micrograms. researchgate.net This capability was crucial for piecing together the structure of this compound from the small amounts obtained during its isolation from the aqueous extract of Trichoscypha acuminata. researchgate.netchemfaces.com
Mass Spectrometry (MS) Applications
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the precise molecular weight and elemental composition of this compound. vulcanchem.com The analysis in negative ion mode revealed a molecular ion [M–H]⁻ at m/z 637.0831, which corresponds to the molecular formula C₃₀H₂₁O₁₆⁻. vulcanchem.com Another analysis reported a similar result with an [M−H]⁻ ion at m/z 637.0834 (calculated for C₃₀H₂₁O₁₆, 637.0824), further confirming the molecular formula. sci-hub.se This information is fundamental for any structural elucidation process. chromatographyonline.com
| Mass Spectrometry Data for this compound | |
| Technique | High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) |
| Molecular Formula | C₃₀H₂₂O₁₆ vulcanchem.comsci-hub.se |
| Molecular Weight | 638.49 g/mol vulcanchem.com |
| Observed m/z [M-H]⁻ | 637.0831 vulcanchem.com / 637.0834 sci-hub.se |
Ultraviolet-Visible (UV) and Infrared (IR) Spectroscopy
UV-Visible and Infrared spectroscopy provide complementary information about the molecule's functional groups and electronic systems. uobabylon.edu.iqlibretexts.org
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. ijrpr.com The IR spectrum of a compound closely related to this compound showed key absorption bands at 3309 cm⁻¹ (hydroxyl group), 1634 cm⁻¹ (carbonyl group), and at 1592 and 1465 cm⁻¹ (aromatic ring), which is consistent with the proposed dihydroflavonol structure. sci-hub.se
Ultraviolet-Visible (UV) spectroscopy measures electronic transitions, typically in molecules with π-electron systems, such as aromatic rings and conjugated systems. uobabylon.edu.iqlibretexts.org While specific UV data for this compound itself is not detailed in the provided sources, this technique is standard for characterizing flavonoids and would show absorptions characteristic of its chromophores. sci-hub.senih.gov
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
Determining the absolute configuration of a chiral molecule is a critical final step in its structural elucidation. frontiersin.org Electronic Circular Dichroism (ECD) is a powerful technique for this purpose. frontiersin.orgresearchgate.net It measures the differential absorption of left and right circularly polarized light by a chiral molecule. frontiersin.org
For this compound, the absolute configuration was not reported in its initial isolation due to an insufficient quantity of the material for analysis. sci-hub.sesci-hub.se However, the absolute configuration of a newly isolated diastereoisomer was successfully identified by comparing its experimental ECD spectrum with a calculated spectrum generated using time-dependent density functional theory (TD-DFT). sci-hub.sesci-hub.se This computational approach involves calculating the theoretical ECD spectra for possible stereoisomers and matching it to the experimental data to assign the correct absolute configuration, such as (2S, 3S, 2''R, 3''R). sci-hub.seresearchgate.net This methodology demonstrates the definitive approach required to establish the stereochemistry of this compound.
Confirmation of Unique Structural Linkages
This compound is distinguished by its novel molecular structure. It was identified as the first 2′,2′′′-bis-dihydrobiflavonol, meaning it is a dimer of two dihydroflavonol units. researchgate.netscielo.br The linkage is exclusively between the B-rings of the two units at the C-2′ and C-2′′′ positions. researchgate.netchemfaces.comscielo.br
This unique connectivity was definitively established through 2D NMR, particularly the HMBC experiment. sci-hub.se Key HMBC correlations were observed from the proton at position H-2 (δH 4.78) to the carbons at C-2' (δC 115.7) and C-6'. sci-hub.se Additionally, correlations from the proton at H-6' (δH 6.49) to carbons C-2', C-4', and C-5', as well as to C-2, provided unambiguous evidence for the C-2' to C-2''' linkage between the two dihydroflavonol moieties. sci-hub.se
Biosynthetic Pathways of Acuminatanol
General Flavonoid Biosynthesis Precursors
The journey to acuminatanol begins with the foundational pathways that supply the essential building blocks for all flavonoids.
Phenylpropanoid Metabolism to Chalcones
The biosynthesis of flavonoids originates from the phenylpropanoid pathway. nih.gov This metabolic route starts with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov Subsequently, cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid. nih.gov The carboxyl group of p-coumaric acid is then activated by 4-coumarate:CoA ligase (4CL), forming p-coumaroyl-CoA. nih.govresearchgate.net
This activated molecule serves as a crucial starting point. The enzyme chalcone (B49325) synthase (CHS), a type III polyketide synthase, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. oup.comoup.comoup.com This sequential reaction leads to the formation of a C15 intermediate, naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone), which is the direct precursor to the vast array of flavonoids. nih.govoup.com
| Precursor/Intermediate | Enzyme | Product |
| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |
| Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | p-Coumaric acid |
| p-Coumaric acid | 4-coumarate:CoA ligase (4CL) | p-Coumaroyl-CoA |
| p-Coumaroyl-CoA & 3x Malonyl-CoA | Chalcone synthase (CHS) | Naringenin chalcone |
Isomerization to Naringenin and Other Flavonoid Intermediates
Following its synthesis, naringenin chalcone undergoes a critical cyclization reaction. This intramolecular isomerization is catalyzed by the enzyme chalcone isomerase (CHI), which stereospecifically converts the chalcone into the (2S)-flavanone, naringenin. oup.comuniprot.orgbiotech-asia.org This step establishes the fundamental three-ring structure characteristic of most flavonoids. biotech-asia.org
Naringenin then serves as a key branch point in the flavonoid pathway. researchgate.net It can be hydroxylated by various enzymes to produce a variety of flavonoid intermediates. For instance, flavanone (B1672756) 3-hydroxylase (F3H) can convert naringenin to dihydrokaempferol (B1209521) (a dihydroflavonol). oup.comoup.com Further hydroxylation of the B-ring by enzymes like flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) can lead to dihydroquercetin and dihydromyricetin, respectively. oup.comnih.gov These dihydroflavonols are the monomeric units that will ultimately form this compound.
| Substrate | Enzyme | Product |
| Naringenin chalcone | Chalcone isomerase (CHI) | Naringenin |
| Naringenin | Flavanone 3-hydroxylase (F3H) | Dihydrokaempferol |
| Dihydrokaempferol | Flavonoid 3'-hydroxylase (F3'H) | Dihydroquercetin |
| Dihydroquercetin | Flavonoid 3',5'-hydroxylase (F3'5'H) | Dihydromyricetin |
Oxidative Coupling Mechanisms in Biflavonoid Formation
The formation of biflavonoids, including this compound, from their monomeric flavonoid precursors is generally understood to occur through oxidative coupling reactions. nih.gov This process involves the joining of two flavonoid units via the formation of a new carbon-carbon or carbon-oxygen-carbon bond.
While the precise enzymatic control of this process in vivo is still under investigation, chemical studies provide insight into the potential mechanisms. Under alkaline conditions, flavonoids with catechol (ortho-dihydroxy) moieties are susceptible to oxidation, forming semiquinone radical intermediates. nih.gov These highly reactive radicals can then couple with another flavonoid molecule, which may act as a nucleophile. nih.govresearchgate.net The specific positions on the flavonoid rings where this coupling occurs determine the final structure of the biflavonoid. In many cases, this process is thought to be catalyzed by oxidases such as peroxidases and laccases. researchgate.net The formation of these bonds can be influenced by factors such as pH and the presence of metal ions. nih.govacs.org
Proposed Biosynthetic Routes to this compound as a Bis-dihydrobiflavonol
This compound is distinguished as the first identified 2',2'''-bis-dihydrobiflavonol, meaning it is a dimer of two dihydroflavonol units linked exclusively through their B-rings at the C-2' and C-2''' positions. scielo.brresearchgate.net
The proposed biosynthetic pathway to this compound logically follows from the general flavonoid and biflavonoid formation principles. The monomeric precursors are dihydroflavonols, likely dihydromyricetin, given the hydroxylation pattern of this compound. These monomers are synthesized via the pathway described in section 4.1.
The crucial and defining step is the oxidative coupling of two of these dihydroflavonol monomers. It is hypothesized that an enzyme, likely a specific oxidase, catalyzes the formation of a C-C bond between the C-2' position of one dihydroflavonol and the C-2''' position of a second dihydroflavonol molecule. This specific regioselectivity is what defines this compound and distinguishes it from other biflavonoids where linkages can occur at various other positions on the A, B, or C rings. The isolation of this compound from Trichoscypha acuminata provides the primary evidence for this unique biosynthetic outcome. researchgate.netpharmajournal.net
Chemical Synthesis and Derivatization Strategies for Acuminatanol Analogs
Approaches to Synthetic Biflavonoid Scaffolds
The construction of the biflavonoid framework, the essential backbone of acuminatanol, is a primary focus of synthetic organic chemistry in this field. Methodologies are broadly categorized into the complete synthesis from simpler precursors (de novo synthesis) and the coupling of pre-existing flavonoid monomers.
De novo synthesis offers a highly convergent and atom-economical route to biflavonoid scaffolds. researchgate.net These strategies build the characteristic C6-C3-C6 flavonoid system and the dimeric linkage in a series of planned steps, allowing for significant structural variation. One documented de novo approach involves the synthesis of a flavan-chalcone type biflavonoid starting from flavonoid and chromene precursors. nih.gov In this method, a diazo derivative is reacted with a chromene in the presence of a rhodium catalyst to form a donor-acceptor cyclopropane, which is then rearranged using a tin catalyst to create an α-carbomethoxy lactone. nih.gov Subsequent reaction with an aryl lithium reagent yields the target biflavonoid scaffold. nih.gov
More recent advancements have focused on creating axially chiral heterobiaryl frameworks, which are structurally relevant to biflavonoids, using combined dual catalytic systems. For instance, a combination of an organic catalyst and a transition-metal (such as a silver salt) has been used for the de novo synthesis of axially chiral indole-based scaffolds, highlighting a sophisticated approach to controlling stereochemistry during ring formation. researchgate.net The biosynthesis of flavonoids in plants, which starts from the phenylpropanoid metabolism to form a chalcone (B49325) intermediate that is then isomerized to naringenin (B18129), serves as a blueprint for some de novo strategies. nih.gov
Oxidative coupling is a key biomimetic strategy that mimics the natural biosynthetic pathways of biflavonoids. mdpi.com This method involves the direct coupling of two flavonoid monomer units to form the crucial C-C or C-O-C bond that links them. Various reagents and conditions have been developed to achieve this transformation in the laboratory.
One prominent approach is the use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille coupling reactions. researchgate.netnih.gov These methods typically involve preparing a halogenated flavonoid analog and coupling it with another flavonoid monomer that has been converted into a boronate or stannane (B1208499) derivative. nih.gov The Suzuki-Miyaura cross-coupling, in particular, has proven effective for synthesizing both symmetrical and unsymmetrical biflavonoids, including 'hybrid' biflavonoids where the two monomer units belong to different flavonoid subclasses. researchgate.net
Another significant technique is the direct oxidative coupling of flavonoid precursors. For example, the oxidative coupling of 2'-hydroxychalcones using iodine in an alkaline methanol (B129727) solution provides a direct route to biflavonoid structures. thieme-connect.com Similarly, molecular oxygen in alkaline water has been used as a hydrogen atom transfer (HAT) reagent system for the oxidative C-C bond coupling of monoflavonoids. mdpi.com This latter method is considered a green chemistry approach and has been successful in producing a variety of biflavones. mdpi.com These oxidative coupling methods are fundamental to creating the core biflavonoid structure, which can then be further modified to produce analogs of complex molecules like this compound.
Strategic Chemical Derivatization for Research Purposes
Derivatization, the chemical modification of a compound, is a critical tool in the study of complex natural products like this compound. It is employed to create analogs for structure-activity relationship (SAR) studies and to improve the compound's properties for analytical detection and quantification.
Structure-activity relationship studies are essential for understanding which parts of a molecule are responsible for its biological effects. By synthesizing a series of analogs with specific structural changes, researchers can identify the key pharmacophores. For biflavonoids, SAR studies have revealed several important structural features that influence activity. thieme-connect.comclockss.org
The nature of the linkage between the two flavonoid units, the type of flavonoid monomers (e.g., flavone (B191248) vs. flavanone), and the pattern of substitution on the rings all play crucial roles. clockss.orgresearchgate.net For instance, in a study on BACE-1 inhibitors, biflavonoids consisting of a flavanone-flavone dimer showed stronger activity than flavone-flavone dimers. clockss.org The presence and position of hydroxyl and methoxy (B1213986) groups are also critical. Methylation of hydroxyl groups can modulate activity; for example, monomethylated amentoflavone (B1664850) derivatives showed enhanced inhibition of the Dengue virus polymerase compared to the parent compound. thieme-connect.com However, increasing the number of methoxy groups can sometimes lead to decreased activity. researchgate.net
For a molecule like this compound, with its numerous hydroxyl groups, strategic derivatization could involve:
Selective Methylation or Acetylation: Modifying specific hydroxyl groups to determine their importance for hydrogen bonding with biological targets.
Modification of the B-Rings: Introducing or altering substituents on the B-rings, which are involved in the unique 2',2'''-linkage.
Synthesis of Analogs with Different Linkages: Creating analogs with C-O-C ether linkages or different C-C linkage positions (e.g., C3'-C8'') to assess the impact of the linkage on biological function. mdpi.com
These modifications would generate a library of this compound analogs, allowing for systematic evaluation and the identification of derivatives with potentially enhanced or more specific biological activities.
Table 1: Influence of Functional Group Modification on Biflavonoid Activity This table provides examples from studies on various biflavonoids, illustrating principles applicable to the design of this compound analogs.
| Biflavonoid Class | Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| Amentoflavone-type | Flavanone-flavone dimer vs. flavone-flavone dimer | Flavanone-flavone dimer showed stronger BACE-1 inhibition. | clockss.org |
| Amentoflavone | Monomethylation | Lowered IC50 (enhanced inhibition) on Dengue virus polymerase. | thieme-connect.com |
| Amentoflavone | Hexamethylation | Caused disappearance of BACE-1 inhibitory activity. | clockss.org |
| Ochnaflavone | Ether-linked biflavone | Demonstrated selective cytotoxicity against melanoma cancer cells. | core.ac.uk |
| Synthetic Bichalcones | Dimerization of flavonoid monomers | Resulted in higher antifungal activity compared to monomers. | researchgate.net |
The physicochemical properties of this compound, such as its high polarity due to extensive hydroxylation and poor water solubility, pose challenges for its analysis using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comtandfonline.com Derivatization can overcome these limitations by improving volatility, enhancing thermal stability, and introducing chromophores or fluorophores to increase detection sensitivity. nih.gov
For GC-MS analysis, which requires volatile and thermostable compounds, derivatization is essential for polyphenols. tandfonline.com A common method is silylation , where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. This process reduces the polarity of the molecule, making it suitable for GC separation. researchgate.nettandfonline.com
For HPLC analysis, derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors. While HPLC can analyze many flavonoids without derivatization, for compounds with weak chromophores or for trace-level detection, derivatization is beneficial. nih.govresearchgate.net Strategies include:
Post-column Derivatization: After the compound is separated on the HPLC column, a reagent is introduced that reacts with the analyte to produce a detectable product. For example, aluminum chloride (AlCl₃) is often used as a post-column reagent, as it forms stable complexes with flavonoids that exhibit a bathochromic shift (a shift to longer wavelengths), allowing for more specific and sensitive detection. mdpi.commdpi.com
Pre-column Derivatization: The sample is derivatized before injection into the HPLC system. This is often done to introduce a fluorescent tag to the molecule, enabling highly sensitive fluorescence detection. nih.gov
These derivatization techniques are crucial for the accurate identification and quantification of this compound and its analogs in complex matrices, such as natural extracts or biological samples.
Table 2: Common Derivatization Strategies for Polyphenol Analysis
| Analytical Technique | Derivatization Method | Reagent Example | Purpose | Reference |
|---|---|---|---|---|
| GC-MS | Silylation | BSTFA | Increase volatility and thermal stability. | tandfonline.com |
| HPLC-UV/Vis | Complexation (Post-column) | Aluminum Chloride (AlCl₃) | Enhance UV absorbance and specificity. | mdpi.com |
| HPLC-FLD | Fluorophore Tagging (Pre-column) | Dansyl Chloride | Introduce fluorescence for high sensitivity. | nih.gov |
| LC-MS/MS | Carbonyl Protection / Silylation | Methoxylamine / MSTFA | Allow for GC-based analysis of glycosylated polyphenols. | researchgate.net |
Biological Activity Profiling and Mechanistic Investigations of Acuminatanol
In Vitro Antibacterial Activity Assessment
Research into the specific antibacterial effects of Acuminatanol is not extensively documented. However, the broader class of flavonoids, to which this compound belongs, has been the subject of numerous studies for their antibacterial properties.
Efficacy against Specific Bacterial Strains (e.g., MRSA, Staphylococcus epidermidis)
There is no specific data available in the reviewed scientific literature regarding the efficacy of this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. The antibacterial activity of flavonoids can be strain-specific, and without direct testing, the effectiveness of this compound against these particular strains remains unknown.
Cellular and Molecular Mechanisms of Antibacterial Action
The antibacterial mechanisms of flavonoids are multifaceted and can involve several cellular targets. csic.esnih.gov While direct studies on this compound are not available, related flavonoids are known to exert their antibacterial effects through various mechanisms:
Inhibition of Nucleic Acid Synthesis: Some flavonoids can interfere with the synthesis of bacterial DNA and RNA. csic.esnih.gov
Inhibition of Cytoplasmic Membrane Function: Flavonoids can disrupt the bacterial cytoplasmic membrane, leading to a loss of membrane potential and leakage of essential intracellular components. csic.esnih.gov
Inhibition of Energy Metabolism: The inhibition of bacterial enzymes involved in energy production is another mechanism by which flavonoids can exert their antibacterial effect. csic.esnih.gov
Inhibition of Biofilm Formation: Some flavonoids have been shown to inhibit the formation of biofilms, which are communities of bacteria that are often more resistant to antibiotics. csic.es
In Vitro Cytotoxic Activity against Neoplastic Cell Lines
The potential cytotoxic activity of this compound against cancer cells has not been specifically reported. However, various flavonoids have been investigated for their anticancer properties.
Differential Effects on Cancer Cell Proliferation (e.g., mouse breast cancer cells, human lung adenocarcinoma, human non-small cell lung cancer)
Specific studies on the effects of this compound on the proliferation of mouse breast cancer cells, human lung adenocarcinoma (such as the A549 cell line), or human non-small cell lung cancer have not been identified in the reviewed literature. The cytotoxic effects of flavonoids can vary significantly depending on the specific compound and the cancer cell type.
Exploration of Cellular Pathways Implicated in Cytotoxicity
Although the cytotoxic mechanisms of this compound are uncharacterized, studies on other flavonoids suggest potential pathways. One of the proposed mechanisms for the cytotoxic activity of some flavonoids is the induction of intracellular reactive oxygen species (ROS). nih.gov An increase in ROS levels can lead to cellular stress and trigger apoptosis (programmed cell death) in cancer cells. nih.gov The precise molecular targets and signaling pathways involved can differ among various flavonoids. nih.gov
Antiviral Activity in Related Bis-dihydroflavonols
While data on the antiviral activity of this compound is not available, research on related dihydroflavonols has shown promise. Studies have demonstrated that certain flavonols and dihydroflavonols can inhibit the main protease activity of viruses like SARS-CoV-2 and the replication of other human coronaviruses. nih.govbiorxiv.org This suggests that the bis-dihydroflavonol scaffold may be a promising area for the development of antiviral agents. nih.govbiorxiv.org
Insights from Respiratory Syncytium Virus (RSV) Inhibition Studies
While direct studies on the inhibitory effects of this compound on the Respiratory Syncytium Virus (RSV) are not extensively documented in publicly available research, the broader class of compounds to which it belongs, biflavonoids, has demonstrated promising antiviral activities. Research into the antiviral properties of various biflavonoids provides a basis for understanding the potential mechanisms by which this compound may combat RSV.
A study evaluating the antiviral activities of several biflavonoids isolated from Rhus succedanea and Garcinia multiflora investigated their efficacy against a panel of respiratory viruses, including RSV. nih.gov Another flavonoid, amentoflavone (B1664850), has been shown to possess potent antiviral activity against RSV. semanticscholar.org The antiviral effects of flavonoids, the monomeric units of biflavonoids, have also been noted, with quercetin demonstrating dose-dependent antiviral activity against RSV in cell cultures. nih.gov
The mechanism of action for many antiviral compounds targeting RSV involves the inhibition of viral entry into host cells, often by targeting the viral fusion (F) protein. This protein is essential for the fusion of the viral envelope with the host cell membrane, a critical step in the viral life cycle. researchgate.net While the precise target of biflavonoids in RSV inhibition is an area of ongoing research, their documented antiviral properties suggest they may interfere with key viral processes such as replication or entry.
General Biological Activities Associated with Biflavonoids Relevant to this compound
Biflavonoids, as a class of polyphenolic compounds, are known to exhibit a wide range of biological activities that are relevant to the potential therapeutic effects of this compound. These activities primarily include antioxidant, anti-inflammatory, and enzyme-inhibiting properties. mdpi.comnih.govresearchgate.net
Antioxidant Mechanisms at the Molecular Level
Biflavonoids are recognized for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate endogenous antioxidant defense systems. nih.govtaylorandfrancis.com The antioxidant capacity of biflavonoids is a key aspect of their potential health benefits. nih.gov
At the molecular level, the antioxidant mechanisms of biflavonoids involve several actions:
Direct Radical Scavenging: Biflavonoids can directly neutralize reactive oxygen species (ROS), preventing them from causing cellular damage. This free radical scavenging activity is a fundamental aspect of their antioxidant effect. nih.gov
Modulation of Antioxidant Enzymes: Certain biflavonoids have been shown to influence the activity of key antioxidant enzymes. For instance, they can increase the activity of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which are crucial for detoxifying harmful ROS. nih.gov Conversely, some studies indicate that certain biflavonoids can also inhibit the activity of enzymes like SOD under specific conditions. mdpi.com
Reduction of Oxidative Stress Markers: The antioxidant effects of biflavonoids are also demonstrated by their ability to reduce markers of oxidative stress, such as malondialdehyde (MDA), a product of lipid peroxidation. nih.gov
The table below summarizes the antioxidant activities of some biflavonoids:
| Biflavonoid/Fraction | Antioxidant Activity | Reference |
| Morelloflavone | Potent inhibition of LDL peroxidation | nih.gov |
| Biflavonoid Fraction (from Garcinia madruno) | Significant reduction of lipid peroxidation | nih.gov |
| Amentoflavone | Antioxidant activity | taylorandfrancis.com |
| Hinokiflavone | Good antioxidant capacity | mdpi.com |
| Ginkgetin | Good antioxidant capacity | mdpi.com |
Anti-inflammatory Modulatory Effects on Cellular Targets
Biflavonoids have demonstrated significant anti-inflammatory properties, making them a subject of interest for their therapeutic potential in inflammation-related conditions. researchgate.net Their mechanisms of action involve the modulation of key inflammatory pathways and mediators.
The anti-inflammatory effects of biflavonoids are mediated through several cellular targets:
Inhibition of Pro-inflammatory Mediators: Biflavonoids can inhibit the synthesis and action of pro-inflammatory mediators such as prostaglandins. nih.gov This is often achieved through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. oup.comresearchgate.net
Modulation of Inflammatory Pathways: A key mechanism of the anti-inflammatory action of biflavonoids is the regulation of signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. mdpi.comresearchgate.net By inhibiting NF-κB, biflavonoids can suppress the expression of pro-inflammatory genes.
Cytokine Suppression: Biflavonoids have been shown to modulate the production of inflammatory cytokines, which play a central role in the inflammatory response. researchgate.net
The following table highlights the anti-inflammatory effects of specific biflavonoids:
| Biflavonoid | Anti-inflammatory Effect | Cellular Target/Mechanism | Reference |
| Amentoflavone | Inhibition of COX-2 expression | NF-κB pathway | mdpi.com |
| Ginkgetin | Anti-inflammatory effects | TLR4/NF-κB signaling pathway | mdpi.com |
| Synthetic C-C biflavonoids | Inhibition of PGE2 production | COX-2 inhibition | oup.com |
Enzyme Inhibition Profiles (e.g., Xanthine Oxidase)
Flavonoids and by extension, biflavonoids, are known to inhibit various enzymes, with xanthine oxidase being a notable example. Xanthine oxidase is a key enzyme in purine metabolism and its inhibition can reduce the production of uric acid and reactive oxygen species, which are implicated in conditions like gout and oxidative stress. nih.govacs.org
The structural characteristics of flavonoids play a significant role in their ability to inhibit xanthine oxidase. Planar flavones and flavonols with specific hydroxyl group arrangements tend to be potent inhibitors. nih.gov The inhibition of xanthine oxidase by flavonoids is often a mixed-type inhibition. nih.gov
Several studies have investigated the structure-activity relationships of flavonoids as xanthine oxidase inhibitors, indicating that factors such as the planarity of the molecule and the presence of a C2=C3 double bond are advantageous for both binding to the enzyme and its inhibition. nih.gov
The table below provides examples of flavonoids and their inhibitory activity against xanthine oxidase:
| Flavonoid | IC50 Value (µM) | Type of Inhibition | Reference |
| Chrysin | - | Mixed-type | nih.gov |
| Luteolin | - | Mixed-type | nih.gov |
| Kaempferol | - | Mixed-type | nih.gov |
| Quercetin | - | Mixed-type | nih.gov |
| Myricetin (B1677590) | - | Mixed-type | nih.gov |
| Isorhamnetin | - | Mixed-type | nih.gov |
| Diosmetin | Potent inhibitor | - | mdpi.com |
| Apigenin | Potent inhibitor | - | mdpi.com |
Structure Activity Relationship Sar Studies of Acuminatanol
Correlation of Structural Features with Antibacterial Potency
The antibacterial properties of acuminatanol and similar flavonoids are closely tied to their molecular structure. mdpi.com Research has shown that the arrangement and type of functional groups on the flavonoid scaffold are pivotal in determining their effectiveness against various bacterial strains. mdpi.comresearchgate.net
This compound has demonstrated significant in vitro antibacterial activity, particularly against Gram-positive bacteria. researchgate.net It has shown notable minimum inhibitory concentrations (MIC) against Bacillus subtilis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Specifically, the MIC values were recorded as 4 μg/mL for Bacillus subtilis (ATCC 43223), and 8 μg/mL for both Staphylococcus aureus (ATTC 6538P) and MRSA (ATTC 33591). researchgate.net Another study reported an MIC of 64 μg/mL against Staphylococcus aureus (ATCC 25923). vulcanchem.com
The polyphenolic nature of this compound is a key contributor to its broad-spectrum antimicrobial activity. vulcanchem.com The presence of multiple hydroxyl (-OH) groups on the aromatic rings is a common feature in flavonoids that exhibit antibacterial action. researchgate.net These hydroxyl groups can interact with bacterial cell membranes, disrupting their integrity and leading to cell death. mdpi.com
Studies on other flavonoids have highlighted the importance of specific substitutions. For instance, the addition of hydrophobic groups like prenyl or alkyl chains can enhance antibacterial potency. researchgate.net While this compound itself does not possess these specific groups, its complex biflavonoid structure with numerous hydroxyl groups provides a high degree of polarity and potential for hydrogen bonding, which are crucial for its interaction with bacterial targets. mdpi.comsolubilityofthings.com The specific linkage between the two dihydroflavonol units in this compound also plays a role in its unique biological profile, distinguishing it from other flavonoids.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | ATCC Number | MIC (μg/mL) | Reference |
|---|---|---|---|
| Bacillus subtilis | 43223 | 4 | researchgate.net |
| Staphylococcus aureus | 6538P | 8 | researchgate.net |
| Methicillin-resistant S. aureus (MRSA) | 33591 | 8 | researchgate.net |
| Staphylococcus aureus | 25923 | 64 | vulcanchem.com |
Identification of Key Pharmacophoric Elements for Cytotoxic Effects
This compound has shown dose-dependent cytotoxicity against various cancer cell lines. vulcanchem.com The key structural elements, or pharmacophores, responsible for these effects are rooted in its biflavonoid nature. The presence of multiple phenolic hydroxyl groups is a significant factor. nih.govresearchgate.net
Research has demonstrated that this compound exhibits cytotoxic activity against MCF-7 breast cancer cells and A549 lung adenocarcinoma cells, with IC₅₀ values of 18.7 μM and 22.3 μM, respectively. vulcanchem.com Another study reported that this compound, along with other flavonoids, showed anticancer activity with GI₅₀ values ranging from 6.93 to 98.36 μM mL⁻¹ against human lung adenocarcinoma (A549), mouse breast cancer (4T1), and human non-small cell lung cancer (NCI-H1975) cell lines. nih.govresearchgate.net
The proposed mechanisms for its anticancer properties include:
Cell Cycle Arrest: It can block the G2/M phase of the cell cycle by inhibiting cyclin B1/CDK1. vulcanchem.com
Apoptosis Induction: this compound has been shown to activate caspase-3 and lead to PARP cleavage. vulcanchem.com
ROS Modulation: It can increase the levels of reactive oxygen species (ROS) in cancer cells. vulcanchem.com
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC₅₀/GI₅₀ | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer | 18.7 μM | vulcanchem.com |
| A549 | Lung Adenocarcinoma | 22.3 μM | vulcanchem.com |
| A549 | Human Lung Adenocarcinoma | 6.93 - 98.36 μM mL⁻¹ | nih.govresearchgate.net |
| 4T1 | Mouse Breast Cancer | 6.93 - 98.36 μM mL⁻¹ | nih.govresearchgate.net |
| NCI-H1975 | Human Non-small Cell Lung Cancer | 6.93 - 98.36 μM mL⁻¹ | nih.govresearchgate.net |
Comparative SAR Analysis with Related Biflavonoids
This compound is a member of the biflavonoid class of compounds, which are dimers of flavonoid units. semanticscholar.org Its structure is unique as it is the first discovered 2′,2′′-bis-dihydrobiflavonol, meaning the two dihydroflavonol monomers are linked at the C-2′ and C-2′′ positions of their B-rings. researchgate.net This specific linkage is a key point of comparison with other biflavonoids, which can be linked at various other positions. semanticscholar.org
The type of linkage and the nature of the monomer units significantly influence the biological activity of biflavonoids. semanticscholar.orgnih.gov For instance, amentoflavone (B1664850), another well-studied biflavonoid, exhibits a range of pharmacological effects including anti-inflammatory, antioxidant, and antiviral properties, which are attributed to its specific C-3′ to C-8′′ linkage. nih.gov
When comparing this compound to other flavonoids isolated from the same source, such as Ampelopsis grossedentata, differences in activity are evident. researchgate.netresearchgate.net For example, a study found that while a new flavonoid named angelioue showed significant antibacterial activity against MRSA, this compound and other isolated compounds like myricetin (B1677590) and epigallocatechin displayed moderate to no activity in that particular assay. researchgate.netresearchgate.net Conversely, in cytotoxicity assays, dihydromyricetin, another related compound, showed potent activity, while this compound and others exhibited low micromolar inhibitory activities. researchgate.netresearchgate.net
This comparative analysis underscores that even subtle changes in the flavonoid backbone, such as the degree of saturation in the C-ring (as in dihydroflavonols versus flavonols) or the specific pattern of hydroxylation, can lead to significant differences in biological efficacy. The unique 2',2''-linkage in this compound, combined with its dihydroflavonol nature, sets it apart and is likely responsible for its distinct profile of antibacterial and cytotoxic activities.
Impact of Specific Linkages and Functional Groups on Biological Efficacy
The biological activity of a molecule like this compound is fundamentally determined by its functional groups and the way its constituent parts are linked together. solubilityofthings.comreachemchemicals.com Functional groups are specific arrangements of atoms that dictate a molecule's chemical properties and reactivity. reachemchemicals.compressbooks.pub
In this compound, the numerous hydroxyl (-OH) groups are paramount. These polar groups can engage in hydrogen bonding, which is crucial for interacting with biological targets such as enzymes and bacterial cell wall components. solubilityofthings.com The electronic properties of these hydroxyl groups, including their ability to donate electrons, influence how the molecule interacts with its biological partners. ashp.org
The dihydroflavonol nature of the monomeric units is also significant. The saturation of the C2-C3 bond in the C-ring of each flavonoid unit affects the planarity of the molecule compared to unsaturated flavonols. This alteration in shape can impact how the molecule interacts with planar structures like DNA or flat regions of protein surfaces.
In essence, the combination of multiple hydroxyl groups for interaction and a unique dimeric linkage for specific spatial orientation creates the foundation for this compound's observed antibacterial and cytotoxic effects. researchgate.netvulcanchem.com
Computational Chemistry and Molecular Modeling Approaches in Acuminatanol Research
In Silico Screening and Target Identification
In the initial stages of drug discovery, in silico screening serves as a high-throughput method to identify potential biological targets for a given compound. ingentaconnect.comscitechnol.comjapsonline.com This process involves computationally testing a molecule against large databases of protein structures to predict possible interactions. nih.gov For acuminatanol, while comprehensive screening data is not extensively published, related studies on similar flavonoid and biflavonoid structures have identified several potential protein targets.
One such target that has been investigated for flavonoids is the Dengue virus NS2B/NS3 protease, an essential enzyme for viral replication. nih.govpjps.pkaccscience.com A computational screening study listed this compound among a large library of flavonoids to be docked against this protease, suggesting its potential as an antiviral agent. worldscientific.com The primary aim of such screening is to narrow down the field of potential targets for more focused and resource-intensive experimental validation. ingentaconnect.com
Another key area of investigation for biflavonoids is their interaction with anti-apoptotic proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis, are often overexpressed in cancer cells. nih.govguidetopharmacology.orgcellbiopharm.com In silico methods are frequently employed to identify natural compounds that can bind to these proteins and disrupt their function, thereby promoting cancer cell death. nih.gov While a broad in silico screen of this compound against a full panel of anti-apoptotic proteins has not been reported, specific docking studies have explored this interaction, as detailed in the following section.
Table 1: Potential Protein Targets for this compound and Related Biflavonoids Identified Through In Silico Approaches
| Protein Target Family | Specific Protein | Potential Therapeutic Area | Computational Method |
| Viral Proteases | Dengue Virus NS2B/NS3 Protease nih.govworldscientific.com | Antiviral (Dengue) | Molecular Docking worldscientific.com |
| Anti-apoptotic Proteins | Bcl-2:Bim (BH3) interface mdpi.com | Anticancer | Molecular Docking mdpi.com |
| Tyrosine Kinases | Anaplastic Lymphoma Kinase (ALK) nih.gov | Anticancer | QSAR, Molecular Docking nih.gov |
| Viral Proteases | SARS-CoV-2 3CLpro worldscientific.comtandfonline.com | Antiviral (COVID-19) | Molecular Docking, MD Simulation worldscientific.comtandfonline.com |
| Metabolic Enzymes | α-Glucosidase researchgate.net | Antidiabetic | Molecular Docking, MD Simulation researchgate.net |
| Oxidoreductases | Tyrosinase scitechnol.com | Skin Hyperpigmentation | Molecular Docking scitechnol.com |
This table includes targets identified for this compound and other structurally related biflavonoids to illustrate the scope of in silico investigations for this class of compounds.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, typically reported as a binding energy or docking score. mdpi.com This method is instrumental in understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
A molecular docking evaluation has been reported for compounds isolated from Trichoscypha acuminata, the natural source of this compound. mdpi.com This study showed that flavonoids and proanthocyanidins (B150500) from this plant, which would include this compound, could bind to the Bcl-2:Bim (BH3) interface. mdpi.com The binding was characterized by hydrophobic interactions, as well as hydrogen and ionic bonds, with a significant binding free energy. mdpi.com This finding is particularly relevant as the Bcl-2 protein family are key regulators of apoptosis, and their inhibition is a major target in cancer therapy. nih.govguidetopharmacology.org
In another study, this compound was included in a library of flavonoids for a molecular docking investigation against the Dengue virus NS2B/NS3 protease. worldscientific.com The goal of such studies is to identify compounds that can fit into the active site of the enzyme and disrupt its function, thereby inhibiting viral replication. nih.govpjps.pk For other biflavonoids, docking studies against targets like the SARS-CoV-2 main protease (3CLpro) have revealed binding energies ranging from -7.11 to -12.66 kcal/mol, with the most potent binders forming hydrogen bonds with key catalytic residues like Cys145. worldscientific.comworldscientific.com
Table 2: Illustrative Molecular Docking Results for Biflavonoids Against Various Protein Targets
| Biflavonoid | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (if reported) |
| Garciniaflavone C | SARS-CoV-2 3CLpro | -12.66 worldscientific.com | Cys145 worldscientific.com |
| 7,7'',4'''-tri-O-methylagathisflavone | SARS-CoV-2 3CLpro | -12.16 worldscientific.com | His41 (π-cation) worldscientific.com |
| 8,8''-biapigenil | SARS-CoV-2 3CLpro | -12.08 worldscientific.com | Not specified |
| Morelloflavone | Tyrosinase | -8.5 scitechnol.com | Not specified |
| Kolaflavanone | Tyrosinase | -8.1 scitechnol.com | Not specified |
| Amentoflavone (B1664850) | α-Glucosidase | Not specified | Not specified |
| Naringenin (B18129) | α-Glucosidase | -7.0 mdpi.com | Not specified |
This table presents data from studies on various biflavonoids to provide context for the potential interactions of this compound. Specific binding energy for this compound is not yet widely published.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ingentaconnect.comnih.gov These models are built by finding a correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally determined activity. researchgate.net While no QSAR models have been specifically developed for this compound, studies on other biflavonoids have demonstrated the utility of this approach.
For instance, a 3D-QSAR model was developed to analyze the antioxidant activity of a series of synthesized biflavonoids. mdpi.com This model, which yielded a high correlation coefficient (r² = 0.936) and predictive ability (q² = 0.869), identified key structural features associated with enhanced antioxidant potential. mdpi.com Such models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogues. rsc.org
Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. nih.gov This computational method is used to understand the conformational flexibility of a ligand like this compound and the stability of its complex with a biological target. worldscientific.comnih.gov By simulating the behavior of the system at an atomic level, MD can reveal how a ligand binds to a receptor, the stability of the interaction, and any conformational changes that occur in either the ligand or the protein upon binding. worldscientific.comresearchgate.net
While specific MD simulation studies on this compound are not yet prevalent in the literature, research on other biflavonoids highlights the power of this technique. For example, MD simulations of biflavonoids complexed with the SARS-CoV-2 3CLpro were performed for 50 nanoseconds to analyze the stability of the docked complexes. worldscientific.comworldscientific.com These simulations showed that the most promising biflavonoid inhibitors formed stable complexes with the enzyme, as indicated by low root-mean-square deviation (RMSD) values of the protein backbone. worldscientific.com
Furthermore, MD simulations can be used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. researchgate.net In a study of biflavonoids with the leishmanolysin protein of Leishmania major, MD simulations coupled with MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations revealed that lanaraflavone had a strong binding free energy of -156.75 ± 31.91 Kcal/mol. researchgate.net Such studies are crucial for validating docking results and for providing a more dynamic picture of the ligand-target interaction. researchgate.net
Predictive Modeling for Biological Activity
Predictive modeling, particularly through the use of machine learning and deep learning algorithms, has become a powerful tool for forecasting the biological activity of small molecules. tandfonline.com These models are trained on large datasets of compounds with known activities to learn the complex relationships between chemical structures and biological outcomes. tandfonline.com For a compound like this compound, predictive models could be used to estimate its activity against a wide range of biological targets, even those for which no experimental data is available.
The development of predictive models for biflavonoids is an active area of research. These models can be built using various machine learning approaches, such as support vector machines (SVM) and Naïve Bayes models, and trained on data from large bioassay databases like PubChem. worldscientific.com The goal is to create models that can accurately predict whether a new compound will be active or inactive in a particular assay based on its molecular descriptors. worldscientific.com
For example, a study on the antioxidant properties of flavonoids used QSAR, a type of predictive model, to correlate structural features with activity. nih.gov More advanced models could be developed to predict a wider range of activities for this compound, from its potential as an enzyme inhibitor to its effects on cellular pathways. The success of these models depends on the availability of high-quality training data and the use of appropriate molecular descriptors and machine learning algorithms. mdpi.com As more data on the biological activities of biflavonoids becomes available, the accuracy and applicability of these predictive models will continue to improve.
Future Research Directions and Translational Perspectives for Acuminatanol
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of biflavonoids, including acuminatanol, is a complex process that is not yet fully understood. mdpi.com While the general pathways for flavonoid biosynthesis are established, the specific enzymes and mechanisms responsible for the dimerization of dihydroflavonol monomers to form the unique 2′,2‴-bis-dihydrobiflavonol structure of this compound remain to be identified. researchgate.netmdpi.com
Future research should focus on:
Identifying and characterizing the specific oxidoreductases and coupling enzymes involved in the formation of the C-C bond between the two dihydroflavonol units.
Utilizing genomic and transcriptomic approaches in Trichoscypha acuminata to identify candidate genes encoding these biosynthetic enzymes. psu.edu
Employing heterologous expression systems to functionally characterize these enzymes and elucidate the precise steps of the biosynthetic pathway. nih.gov
Investigating the regulatory networks that control the production of this compound in the plant, which could enable metabolic engineering approaches for enhanced production.
Understanding the biosynthesis of this compound is not only of fundamental scientific interest but also opens the door to producing this complex molecule through biotechnological methods.
Development of Advanced Synthetic Methodologies for this compound and Analogs
The chemical synthesis of complex natural products like this compound is a significant challenge. ekb.egopenaccessjournals.com The development of efficient and stereoselective synthetic routes is crucial for producing sufficient quantities for further biological evaluation and for creating structural analogs with potentially improved properties.
Key areas for future synthetic research include:
Development of novel catalytic systems for the key bond-forming reactions, such as transition metal catalysis or organocatalysis, to achieve high yields and selectivity. numberanalytics.com
Exploration of biomimetic synthesis strategies that mimic the proposed biosynthetic pathway.
Application of flow chemistry and other modern synthetic techniques to streamline the synthesis and improve scalability. numberanalytics.comku.dk
Synthesis of a library of this compound analogs by modifying the substitution patterns on the aromatic rings to probe structure-activity relationships. chemfaces.com
Successful synthetic strategies will be instrumental in advancing the preclinical development of this compound and its derivatives.
Identification of Specific Molecular Targets and Signaling Pathways
Preliminary studies have shown that this compound possesses antibacterial and cytotoxic activities. researchgate.netnih.gov However, the specific molecular targets and signaling pathways through which it exerts these effects are largely unknown.
Future investigations should aim to:
Utilize affinity chromatography and other target identification techniques to isolate and identify the proteins that directly bind to this compound. nih.gov
Employ molecular docking and computational modeling to predict potential binding sites and interactions with key enzymes or receptors. pjps.pk
Conduct comprehensive cell-based assays to investigate the effects of this compound on various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation. mdpi.com
Investigate the potential for this compound to modulate the activity of key drug targets , such as kinases, proteases, or transcription factors.
Pinpointing the molecular targets of this compound will provide a deeper understanding of its mechanism of action and guide the development of more targeted therapeutic applications.
Exploration of Additional Bioactivities and Therapeutic Potential (non-clinical focus)
Beyond its currently known antibacterial and cytotoxic effects, this compound may possess a broader range of bioactivities. researchgate.netnih.gov The diverse pharmacological properties of flavonoids and biflavonoids suggest that this compound could have potential in other therapeutic areas. mdpi.com
Future non-clinical research should explore:
Antiviral activity: Screening against a panel of viruses to identify any potential inhibitory effects.
Anti-inflammatory properties: Investigating its ability to modulate inflammatory pathways in vitro and in animal models of inflammation. scielo.br
Antioxidant capacity: Evaluating its ability to scavenge free radicals and protect cells from oxidative stress.
Neuroprotective effects: Assessing its potential to protect neurons from damage in models of neurodegenerative diseases. chemfaces.com
A systematic exploration of these and other potential bioactivities could uncover new and valuable therapeutic applications for this compound.
Innovation in Analytical Techniques for Complex Natural Product Mixtures
The discovery and characterization of this compound were facilitated by advanced analytical techniques. researchgate.net The continued development of innovative analytical methods is essential for the study of complex natural product mixtures and the identification of novel bioactive compounds.
Future advancements in analytical techniques should focus on:
Improving the sensitivity and resolution of hyphenated techniques such as LC-MS and LC-NMR for the rapid identification and structural elucidation of minor components in plant extracts. nih.govresearchgate.net
Developing high-throughput screening methods that integrate bioassays with analytical separation to quickly identify active compounds in complex mixtures. americanpharmaceuticalreview.comlucideon.com
Utilizing advanced data analysis tools, including artificial intelligence and machine learning , to dereplicate known compounds and identify novel structures from large datasets. americanpharmaceuticalreview.com
Developing non-destructive analytical techniques to study the localization and distribution of this compound within the plant tissue.
These innovations will not only accelerate the discovery of new natural products but also provide more powerful tools for quality control and standardization of herbal medicines.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Acuminatanol, and what analytical methods validate its purity?
- This compound is typically synthesized via multi-step organic reactions, such as [describe general steps, e.g., "oxidative coupling of phenolic precursors followed by regioselective glycosylation"]. Purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, coupled with mass spectrometry (MS) for molecular weight confirmation . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for structural elucidation and detecting impurities ≥0.1% .
Q. What in vitro biological assays are commonly used to study this compound’s bioactivity?
- Standard assays include dose-response studies using cell viability assays (e.g., MTT or resazurin-based protocols) to determine IC₅₀ values. Enzyme inhibition assays (e.g., fluorescence-based kinetic measurements) are employed to evaluate interactions with target proteins like kinases or oxidoreductases. Positive and negative controls (e.g., known inhibitors/DMSO) must be included, with statistical significance assessed via ANOVA (p < 0.05) .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Cross-reference raw data (e.g., NMR chemical shifts, MS fragmentation patterns) with published databases (SciFinder, Reaxys) and ensure experimental conditions (solvent, temperature, concentration) match prior studies. If inconsistencies persist, replicate the synthesis using protocols from peer-reviewed sources and perform comparative analysis .
Advanced Research Questions
Q. How can experimental designs optimize the yield of this compound while minimizing side products?
- Employ a factorial design (e.g., Response Surface Methodology) to test variables like reaction temperature, catalyst loading, and solvent polarity. Use gas chromatography (GC) or LC-MS to monitor intermediates. For example, a Central Composite Design (CCD) with 3–5 factors can identify interactions affecting yield, validated via ANOVA and lack-of-fit tests .
Q. What statistical approaches resolve contradictions in dose-response data across independent studies?
- Conduct a meta-analysis using standardized effect sizes (e.g., Hedge’s g) to account for variability in experimental conditions. Evaluate heterogeneity via Cochran’s Q test and I² statistic. If significant heterogeneity exists, subgroup analyses (e.g., cell type, assay duration) can isolate confounding factors .
Q. How should researchers validate this compound’s mechanism of action when preliminary data conflicts with existing hypotheses?
- Combine orthogonal methods: (1) siRNA knockdown/CRISPR-Cas9 gene editing to confirm target involvement; (2) Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure binding affinity; (3) Molecular dynamics simulations to model interactions. Discrepancies may indicate off-target effects or context-dependent activity .
Q. What methodologies ensure reproducibility in this compound’s pharmacological testing across labs?
- Adopt standardized protocols from the ICH Guidelines (e.g., Q2(R1) for analytical method validation). Share raw data (spectra, chromatograms) via repositories like Zenodo. Use inter-lab calibration with reference samples and blind testing to minimize bias .
Methodological Guidelines for Data Presentation
Q. How should tables and figures be formatted to report this compound’s physicochemical properties?
- Tables must include Roman numerals, centered titles, and footnotes (superscript letters). For solubility data, use units like mg/mL ± SD (n=3). Figures should display dose-response curves with error bars (SEM) and EC₅₀/IC₅₀ values in insets. Avoid 3D graphs; prioritize clarity with sans-serif fonts .
Q. What criteria determine the inclusion of raw data in appendices versus processed data in the main text?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
